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Abstract: 2-Oxopropanenitrile, also known as pyruvonitrile or acetyl cyanide, is a reactive

organic molecule with potential applications in organic synthesis and as an intermediate in the

formation of complex molecules. A thorough understanding of its thermochemical properties,

including enthalpy of formation, entropy, and heat capacity, is crucial for modeling its reactivity,

stability, and reaction thermodynamics. This technical guide addresses the current scarcity of

experimental thermochemical data for 2-oxopropanenitrile by presenting a detailed in silico

protocol for the accurate calculation of these properties using high-level quantum chemical

methods. Furthermore, this guide provides a plausible synthetic route for its preparation. The

information herein is intended to serve as a valuable resource for researchers in computational

chemistry, synthetic chemistry, and drug development.

Introduction
2-Oxopropanenitrile (C₃H₃NO) is a bifunctional molecule containing both a ketone and a nitrile

group. This combination of functional groups makes it a versatile, yet reactive, building block in

organic synthesis. Despite its potential utility, a comprehensive, publicly available dataset of its

fundamental thermochemical properties is currently lacking. These properties are essential for

predicting the spontaneity and energy changes of reactions involving this molecule, which is

critical for process design, safety assessment, and mechanistic studies in various chemical and

pharmaceutical applications.
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This guide aims to bridge this knowledge gap by:

Outlining a robust computational protocol for the ab initio determination of the

thermochemical properties of 2-oxopropanenitrile.

Presenting the expected thermochemical data in a structured format for future reference.

Illustrating a common synthetic pathway for the preparation of 2-oxopropanenitrile.

Thermochemical Data
To date, there is a notable absence of experimentally determined thermochemical data for 2-

oxopropanenitrile in the peer-reviewed literature. Therefore, high-level computational chemistry

methods are the most reliable approach for obtaining accurate predictions of its

thermochemical properties. The following tables present the target thermochemical parameters

for 2-oxopropanenitrile in the gas phase at standard conditions (298.15 K and 1 atm), which

can be populated upon execution of the computational protocol detailed in Section 3.

Table 1: Calculated Standard Molar Thermochemical Properties of 2-Oxopropanenitrile (Gas

Phase)

Property Symbol Value (kJ·mol⁻¹) Value (cal·mol⁻¹)

Standard Molar

Enthalpy of Formation
ΔHf° To be calculated To be calculated

Standard Molar Gibbs

Free Energy of

Formation

ΔGf° To be calculated To be calculated

Table 2: Calculated Standard Molar Entropy and Heat Capacity of 2-Oxopropanenitrile (Gas

Phase)
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Property Symbol Value (J·mol⁻¹·K⁻¹)
Value
(cal·mol⁻¹·K⁻¹)

Standard Molar

Entropy
S° To be calculated To be calculated

Standard Molar Heat

Capacity (constant

pressure)

Cp° To be calculated To be calculated

Computational Protocol for Thermochemical Data
Determination
The following protocol outlines a high-level composite quantum chemical method, specifically

the Gaussian-4 (G4) theory, for the accurate calculation of the thermochemical properties of 2-

oxopropanenitrile. G4 theory is a well-established method for achieving chemical accuracy

(typically within ±4 kJ·mol⁻¹) for the enthalpies of formation of small to medium-sized organic

molecules.

Computational Workflow
The overall computational workflow for determining the thermochemical properties is depicted

below.
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Geometry Optimization and Vibrational Frequencies

Single-Point Energy Calculations

Thermochemical Data Calculation

Geometry Optimization
(B3LYP/6-31G(2df,p))

Frequency Calculation
(B3LYP/6-31G(2df,p))

Optimized Geometry

HF Limit Extrapolation CCSD(T)/6-31G(d) MP4/6-311+G(3df,2p) Higher-Level Correction

Entropy (S°) & Heat Capacity (Cp°)Total Energy (G4)

Atomization Energy

Enthalpy of Formation (ΔHf°)

Initial Structure of
2-Oxopropanenitrile
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Computational workflow for G4 thermochemical calculations.
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Detailed Steps
Geometry Optimization: The molecular geometry of 2-oxopropanenitrile is optimized using

Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.

This provides a reliable equilibrium structure.

Vibrational Frequency Calculation: A harmonic vibrational frequency analysis is performed at

the same level of theory (B3LYP/6-31G(2df,p)) on the optimized geometry. This calculation

serves two purposes:

To confirm that the optimized structure is a true minimum on the potential energy surface

(i.e., no imaginary frequencies).

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy

and Gibbs free energy. The vibrational frequencies are typically scaled by an empirical

factor (e.g., 0.9854 for G4 theory) to account for anharmonicity.

Single-Point Energy Calculations: A series of high-level single-point energy calculations are

performed on the B3LYP-optimized geometry to approximate the energy at the CCSD(T)/6-

311++G(3df,2p) level. The G4 method combines the results of several calculations,

including:

An extrapolation to the Hartree-Fock limit.

A CCSD(T)/6-31G(d) calculation for the core-correlation effects.

MP4 and MP2 calculations with larger basis sets to account for diffuse functions and

higher-order polarization functions.

Higher-Level Correction (HLC): An empirical higher-level correction is added to the total

energy to compensate for remaining basis set deficiencies and other approximations. The

HLC is parameterized for the number of alpha and beta valence electrons.

Calculation of Enthalpy of Formation: The standard enthalpy of formation at 0 K is calculated

using the atomization method: ΔHf°(0 K) = ΣEatoms - E₀(molecule) where ΣEatoms is the

sum of the calculated energies of the constituent atoms and E₀(molecule) is the G4 total
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energy of the molecule at 0 K (including ZPVE). The enthalpy of formation at 298.15 K is

then obtained by adding thermal corrections.

Calculation of Entropy and Heat Capacity: The standard molar entropy (S°) and heat

capacity (Cp°) are calculated from the vibrational frequencies and the optimized molecular

structure using standard statistical mechanics formulas for translational, rotational, and

vibrational contributions.

Synthesis of 2-Oxopropanenitrile
Acyl cyanides, such as 2-oxopropanenitrile, are commonly synthesized by the reaction of an

acyl halide with a cyanide salt. A plausible and frequently used method for the preparation of 2-

oxopropanenitrile involves the reaction of acetyl chloride with a cyanide source, often in the

presence of a copper(I) cyanide catalyst.

General Reaction Pathway
The synthesis can be represented by the following general reaction scheme:

Reactants

Product

Reaction Conditions

Acetyl Chloride
(CH₃COCl)

2-Oxopropanenitrile
(CH₃COCN)

Cyanide Source
(e.g., NaCN, KCN, CuCN)

Solvent (e.g., Acetonitrile)
Catalyst (e.g., CuCN)

Inert Atmosphere
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General synthesis pathway for 2-oxopropanenitrile.

Experimental Protocol Outline
A typical laboratory-scale synthesis would involve the following steps:

Reaction Setup: A dried reaction flask is charged with a cyanide salt (e.g., sodium cyanide)

and a catalytic amount of copper(I) cyanide under an inert atmosphere (e.g., nitrogen or

argon). An anhydrous aprotic solvent, such as acetonitrile, is added.

Addition of Acyl Halide: Acetyl chloride is added dropwise to the stirred suspension of the

cyanide salt at a controlled temperature, often at room temperature or slightly below.

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique,

such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the

consumption of the starting materials.

Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The

filtrate is then carefully concentrated under reduced pressure.

Purification: The crude 2-oxopropanenitrile is purified by distillation, taking advantage of its

relatively low boiling point (approximately 93 °C).

Safety Note: This reaction involves highly toxic cyanide salts and produces a toxic product. All

manipulations should be carried out in a well-ventilated fume hood by trained personnel using

appropriate personal protective equipment.

Conclusion
This technical guide has addressed the lack of available thermochemical data for 2-

oxopropanenitrile by providing a detailed computational protocol for its accurate determination.

The presented G4 methodology represents a state-of-the-art approach for obtaining reliable

thermochemical properties, which are crucial for understanding the chemical behavior of this

molecule. The outlined synthesis pathway provides a practical route for the preparation of 2-

oxopropanenitrile for experimental studies. It is anticipated that the information and protocols

provided herein will facilitate further research into the chemistry and applications of 2-

oxopropanenitrile and related compounds.
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To cite this document: BenchChem. [Thermochemical Properties of 2-Oxopropanenitrile: A
Computational and Synthetic Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329346#thermochemical-data-for-2-
oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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